Trityl candesartan
CAS No.: 139481-72-4
VCID: VC0029785
Molecular Formula: C43H34N6O3
Molecular Weight: 682.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Trityl candesartan, also known as 2-Ethoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid, is a chemical compound with the molecular formula C43H34N6O3 and a molecular weight of 682.8 g/mol . It is also known by other synonyms, including N-Trityl Candesartan and Triphenyl Candesartan . This compound is a candesartan analog and functions as an angiotensin II antagonist . It can be employed as a reagent in the preparation of candesartan cilexetil, an anti-hypertensive drug . Trityl candesartan is utilized in the synthesis of drug intermediates . A method has been developed for preparing trityl candesartan using a one-pot method, which involves reacting a candesartan cyclic compound with trialkyl tin azide in an organic solvent, followed by hydrolysis and the addition of a protecting group . Trityl candesartan is related to trityl candesartan cilexetil, which has the molecular formula C52H48N6O6 and a molecular weight of 852.9741 . Candesartan cilexetil itself is an antihypertensive drug . Trityl candesartan cilexetil is also known under the English common name 1H-BENZIMIDAZOLE-7-CARBOXYLIC ACID, 2-ETHOXY-1-((2'-(1-(TRIPHENYLMETHYL)-1H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4- . The process for producing trityl candesartan is designed to be efficient, reducing energy consumption, saving costs, and decreasing waste discharge, aligning with environmentally friendly production practices . The compound is isolated and dissolved in N,N-dimethylformamide (DMF), followed by the addition of potassium iodide, potassium carbonate, and cilexetil chloride, and then heated until the reaction is completed . |
---|---|
CAS No. | 139481-72-4 |
Product Name | Trityl candesartan |
Molecular Formula | C43H34N6O3 |
Molecular Weight | 682.8 g/mol |
IUPAC Name | 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
Standard InChI | InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-46-47-49(40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) |
Standard InChIKey | VBMKOTRJWPIKMG-UHFFFAOYSA-N |
SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O |
Canonical SMILES | CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O |
Appearance | Off-White Solid |
Purity | > 95% |
Synonyms | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- |
PubChem Compound | 10312563 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume